molecular formula C7H14O2 B2624246 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol CAS No. 2361635-20-1

2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol

Cat. No.: B2624246
CAS No.: 2361635-20-1
M. Wt: 130.187
InChI Key: XJATYVHSHRBFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with formaldehyde in the presence of a base to form the intermediate 1-(hydroxymethyl)cyclobutanol. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted cyclobutyl derivatives .

Scientific Research Applications

2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl and ethan-1-ol groups may participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler cyclobutyl derivative with a hydroxyl group.

    Cyclobutanone: A ketone derivative of cyclobutane.

    2-(hydroxymethyl)cyclobutanol: A compound with a similar structure but lacking the ethan-1-ol moiety.

Uniqueness

2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol is unique due to the presence of both a hydroxymethyl group and an ethan-1-ol moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(hydroxymethyl)cyclobutyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-4-7(6-9)2-1-3-7/h8-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJATYVHSHRBFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.